(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine
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Overview
Description
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine typically involves the formation of the triazole ring followed by the introduction of the cyclopropyl and propan-1-amine groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl group via substitution reactions.
Amine Introduction: Addition of the propan-1-amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine
In medicine, triazole derivatives are often explored for their therapeutic potential, including as antifungal, antiviral, or anticancer agents.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine would depend on its specific biological or chemical activity. Generally, triazoles can interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other triazole derivatives such as:
1,2,4-Triazole: The parent compound of the triazole family.
Fluconazole: A well-known antifungal agent.
Voriconazole: Another antifungal agent with a triazole ring.
Uniqueness
The uniqueness of (1S)-1-(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine could lie in its specific substituents, which may confer unique biological or chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1S)-1-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N4/c1-2-6(9)8-10-7(11-12-8)5-3-4-5/h5-6H,2-4,9H2,1H3,(H,10,11,12)/t6-/m0/s1 |
InChI Key |
ZSZJFNBWQHTMCT-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C1=NNC(=N1)C2CC2)N |
Canonical SMILES |
CCC(C1=NNC(=N1)C2CC2)N |
Origin of Product |
United States |
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